molecular formula C17H19NO B15076104 N-Methyl-N-(1-methyl-2-phenylethyl)benzamide CAS No. 73355-87-0

N-Methyl-N-(1-methyl-2-phenylethyl)benzamide

Cat. No.: B15076104
CAS No.: 73355-87-0
M. Wt: 253.34 g/mol
InChI Key: IBIHGEFYKQYHCD-UHFFFAOYSA-N
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Description

N-Methyl-N-(1-methyl-2-phenylethyl)benzamide is an organic compound with the molecular formula C17H19NO It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(1-methyl-2-phenylethyl)benzamide typically involves the reaction of benzoyl chloride with N-methyl-1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(1-methyl-2-phenylethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-N-(1-methyl-2-phenylethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-(1-methyl-2-phenylethyl)benzamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-(1-methyl-2-phenylethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

73355-87-0

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-methyl-N-(1-phenylpropan-2-yl)benzamide

InChI

InChI=1S/C17H19NO/c1-14(13-15-9-5-3-6-10-15)18(2)17(19)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3

InChI Key

IBIHGEFYKQYHCD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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